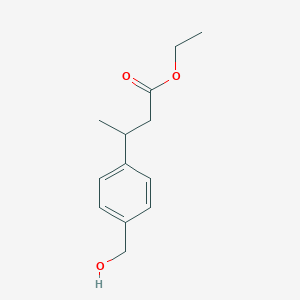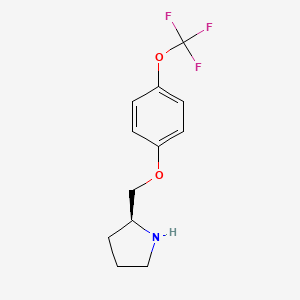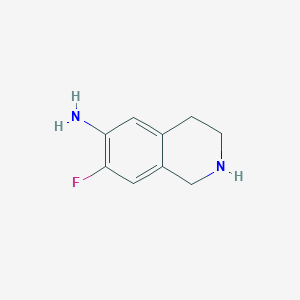
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
- A study highlighted the transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones into 1-(methylcarbamoyl) methyl-3-phenyl-1H-indazoles, demonstrating a significant example of chemical transformations involving halogenated indazoles (Fujimura et al., 1984).
Synthetic Methodologies
- Research on regiospecific synthesis of indazole isomers, including the use of palladium-catalyzed Suzuki coupling, exemplifies advanced synthetic techniques applicable to structurally complex indazoles (Dandu et al., 2007).
- Another study describes the synthesis of substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles, providing insight into the preparation of indazole derivatives with antibacterial activity (Brahmeshwari et al., 2014).
Molecular Structure and Design
- The crystal and molecular structure analysis of biologically active nitroindazoles, including bromo and fluoro substituted compounds, underscores the importance of structural characterization in the development of potential therapeutic agents (Cabildo et al., 2011).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole involves the reaction of 2-methyl-1H-indazole with 5-bromo-1-ethyl-3-fluoro-1H-pyrazole in the presence of a base and a palladium catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product.", "Starting Materials": [ "2-methyl-1H-indazole", "5-bromo-1-ethyl-3-fluoro-1H-pyrazole", "Base (e.g. potassium carbonate)", "Palladium catalyst (e.g. palladium acetate)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 2-methyl-1H-indazole is reacted with 5-bromo-1-ethyl-3-fluoro-1H-pyrazole in the presence of a base and a palladium catalyst to yield an intermediate product.", "Step 2: The intermediate product is then treated with a reducing agent, such as sodium borohydride, to yield the final product, 5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole." ] } | |
CAS-Nummer |
1381944-74-6 |
Produktname |
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole |
Molekularformel |
C10H12BrFN2 |
Molekulargewicht |
259.12 g/mol |
IUPAC-Name |
5-bromo-1-ethyl-6-fluoro-2-methyl-3H-indazole |
InChI |
InChI=1S/C10H12BrFN2/c1-3-14-10-5-9(12)8(11)4-7(10)6-13(14)2/h4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
DWQQECVXVLCKHZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC(=C(C=C2CN1C)Br)F |
Kanonische SMILES |
CCN1C2=CC(=C(C=C2CN1C)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




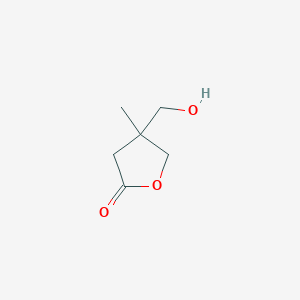
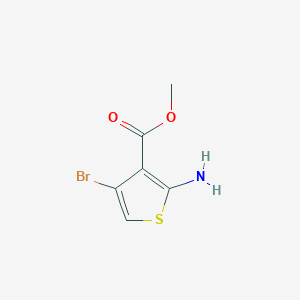
![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)
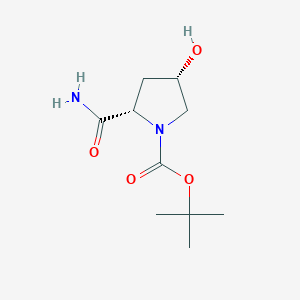

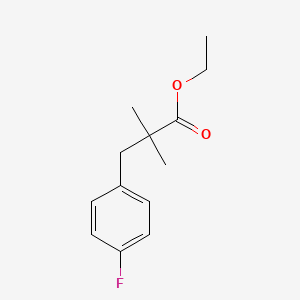
![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)

